![molecular formula C18H14BrN5OS B2691036 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide CAS No. 1359478-21-9](/img/structure/B2691036.png)
2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide
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Description
Scientific Research Applications
Anticancer Agents
These compounds have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells . They have shown DNA intercalation activities, which is a mechanism often used by anticancer agents . In particular, compound 12d was found to be the most potent derivative of all the tested compounds against the three HepG2, HCT116, and MCF-7 cancer cell lines .
DNA Intercalators
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate DNA . DNA intercalation is a process where a molecule is inserted between the base pairs in the DNA double helix, which can disrupt the DNA’s normal functioning. This property makes these compounds potential candidates for use in cancer treatment .
PCAF Inhibitors
PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in cellular processes like transcription, cell cycle progression, and differentiation. Inhibiting PCAF has emerged as a potential therapeutic strategy for the treatment of cancer . Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed and synthesized as potential PCAF inhibitors .
Adenosine Receptor Antagonists
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized and studied for their potential as adenosine receptor antagonists . Adenosine receptors play a key role in biochemical processes like inflammation, neurotransmission, and vasodilation. Antagonists of these receptors could have potential therapeutic applications in a variety of conditions, including Parkinson’s disease, asthma, and pain.
properties
IUPAC Name |
N-(4-bromophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLSICPQRWBGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide |
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